4-((4-Aminocyclohexyl)methyl)-o-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 4-[(4-aminocyclohexyl)methyl]-o-toluidine involves synthetic routes that typically include the reduction of nitro compounds and subsequent amination. Industrial production methods often involve the catalytic hydrogenation of the corresponding nitro compound under controlled conditions to yield the desired amine .
Chemical Reactions Analysis
4-[(4-aminocyclohexyl)methyl]-o-toluidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Scientific Research Applications
4-[(4-aminocyclohexyl)methyl]-o-toluidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-aminocyclohexyl)methyl]-o-toluidine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-[(4-aminocyclohexyl)methyl]-o-toluidine can be compared with other similar compounds, such as:
4-aminotoluene: Similar structure but lacks the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the aromatic ring.
Properties
CAS No. |
85586-57-8 |
---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-8-12(4-7-14(10)16)9-11-2-5-13(15)6-3-11/h4,7-8,11,13H,2-3,5-6,9,15-16H2,1H3 |
InChI Key |
VBNMFUUHIPHYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCC(CC2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.